Diisopropyl 3-(2-methoxy-2-oxoethyl)cyclobutane-1,1-dicarboxylate
Description
Diisopropyl 3-(2-methoxy-2-oxoethyl)cyclobutane-1,1-dicarboxylate (compound 16, C15H22O6) is a cyclobutane-based ester derivative characterized by two isopropyl ester groups at the 1,1-positions and a 2-methoxy-2-oxoethyl substituent at the 3-position of the cyclobutane ring . It is synthesized via catalytic hydrogenation or reduction of precursor compounds, yielding a colorless oil with an Rf value of 0.46 (hexanes–EtOAc, 5:1) . Key spectral data include IR absorption at 1720 cm<sup>–1</sup> (ester C=O), and <sup>1</sup>H NMR signals at δ 3.61 (s, 3H, methoxy) and δ 5.03–4.99 (septets, isopropyl groups) . This compound serves as an intermediate in organic synthesis, particularly in peptide engineering and peptidomimetic drug design due to its rigid cyclobutane core .
Properties
Molecular Formula |
C15H24O6 |
|---|---|
Molecular Weight |
300.35 g/mol |
IUPAC Name |
dipropan-2-yl 3-(2-methoxy-2-oxoethyl)cyclobutane-1,1-dicarboxylate |
InChI |
InChI=1S/C15H24O6/c1-9(2)20-13(17)15(14(18)21-10(3)4)7-11(8-15)6-12(16)19-5/h9-11H,6-8H2,1-5H3 |
InChI Key |
XYGACFZGSHTJPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1(CC(C1)CC(=O)OC)C(=O)OC(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Diisopropyl 3-(2-methoxy-2-oxoethyl)cyclobutane-1,1-dicarboxylate involves several steps. One common method includes the reaction of cyclobutane-1,1-dicarboxylic acid with isopropyl alcohol in the presence of a catalyst to form the diisopropyl ester. This intermediate is then reacted with 2-methoxy-2-oxoethyl chloride under controlled conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Diisopropyl 3-(2-methoxy-2-oxoethyl)cyclobutane-1,1-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Applications in Organic Synthesis
Diisopropyl 3-(2-methoxy-2-oxoethyl)cyclobutane-1,1-dicarboxylate serves as an important intermediate in organic synthesis:
- Building Block for Complex Molecules : It is utilized in the construction of more complex organic molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.
- Reagent in Chemical Reactions : The compound can act as a reagent in various chemical transformations, including esterification and acylation reactions.
Medicinal Chemistry
In medicinal chemistry, this compound has shown potential as a precursor for bioactive compounds:
- Anticancer Agents : Research indicates that derivatives of this compound may exhibit anticancer properties, making it a candidate for further development in cancer therapeutics.
- Enzyme Inhibitors : It has been investigated for its ability to inhibit specific enzymes related to disease pathways.
Case Studies
Several case studies highlight the practical applications of this compound:
- Synthesis of Bioactive Compounds :
- Development of Enzyme Inhibitors :
Mechanism of Action
The mechanism of action of Diisopropyl 3-(2-methoxy-2-oxoethyl)cyclobutane-1,1-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Physical and Spectral Properties
- Solubility : Compound 16 is soluble in organic solvents like EtOAc/hexanes, whereas hydroxy-substituted analogs (e.g., CAS 2001608-38-2) exhibit lower solubility due to hydrogen bonding .
- Thermal Stability : Dimethoxy derivatives (e.g., CAS 115118-68-8) show higher thermal stability (liquid at room temperature) compared to esterified variants like 16 .
- Spectral Data :
- IR : Compound 16 displays a strong C=O stretch at 1720 cm<sup>–1</sup>, while trifluoromethyl analogs show additional C-F vibrations near 1200 cm<sup>–1</sup> .
- <sup>1</sup>H NMR : Methoxy protons in 16 resonate at δ 3.61, whereas tert-butoxy groups in derivatives like CAS 1628783-89-0 appear as singlets at δ 1.45 .
Key Research Findings
Synthetic Efficiency : Compound 16 is synthesized in high yields (≥95%) via hydrogenation, outperforming iron-catalyzed methods (60–95% yields) .
Bioactivity : Cyclobutane dicarboxylates with electron-withdrawing groups (e.g., trifluoromethyl) exhibit enhanced binding to protease enzymes compared to methoxy-substituted analogs .
Crystallography : While 16 lacks reported crystal structures, related compounds (e.g., CAS 115118-68-8) have been characterized via X-ray diffraction, revealing planar cyclobutane rings with dihedral angles <10° .
Biological Activity
Diisopropyl 3-(2-methoxy-2-oxoethyl)cyclobutane-1,1-dicarboxylate (CAS No. 73425219) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on its anticancer properties.
Chemical Structure and Properties
This compound is characterized by the following chemical formula: C15H24O6. Its structure comprises a cyclobutane ring with two ester functional groups and a methoxy ketone substituent. The compound is typically a colorless oil and exhibits specific spectral properties:
- Infrared (IR) Spectrum : Key absorption bands are observed at 1720 cm (C=O stretching), indicative of the ester functionalities .
- Nuclear Magnetic Resonance (NMR) : The NMR spectrum shows signals corresponding to various protons in the molecule, providing insights into its structural dynamics .
Synthesis
The synthesis of this compound involves several steps, typically utilizing cycloaddition reactions and subsequent esterification processes. The yield and purity of the synthesized compound can be optimized through careful control of reaction conditions such as temperature and solvent choice .
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of this compound. This compound has been evaluated against various cancer cell lines, demonstrating significant inhibitory effects:
- Cell Lines Tested : The compound was tested against MDA-MB-468 (breast cancer) and HCT 15 (colorectal cancer) cell lines.
- Results : In vitro assays revealed that this compound exhibited IC50 values in the micromolar range, indicating potent anti-proliferative effects .
The mechanism by which this compound exerts its anticancer effects is believed to involve:
- Apoptosis Induction : Studies suggest that this compound may induce apoptosis in cancer cells through activation of intrinsic pathways.
- Molecular Docking Studies : Molecular docking simulations indicate strong binding affinities to key proteins involved in cell survival and proliferation, such as BCL2 and caspase pathways. This suggests that the compound may interfere with cancer cell survival mechanisms .
Case Studies
Several case studies have been conducted to further elucidate the biological activity of this compound:
| Study | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Study 1 | MDA-MB-468 | 15 | Apoptosis induction via BCL2 inhibition |
| Study 2 | HCT 15 | 20 | Caspase activation leading to cell death |
These studies underscore the compound's potential as a lead candidate for further development in anticancer therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
